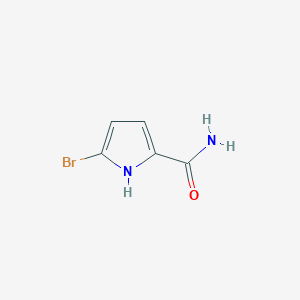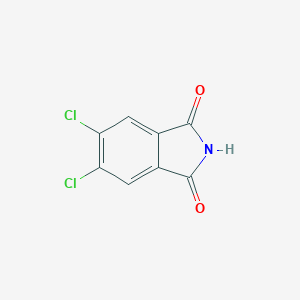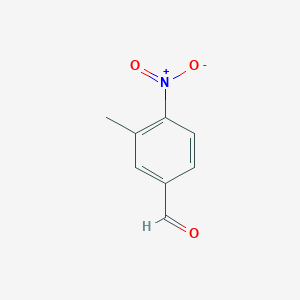
3-Metil-4-nitrobenzaldehído
Descripción general
Descripción
3-Methyl-4-nitrobenzaldehyde (MNB) is a compound belonging to the family of nitrobenzaldehydes. It is a yellow-orange crystalline solid with a strong odor. It is used in a variety of applications, such as an intermediate in pharmaceuticals, dyes, and perfumes. It is also used as a reagent in organic synthesis, as a flavoring agent, and in the production of plastics. MNB has a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
3-Metil-4-nitrobenzaldehído: es un intermedio valioso en la síntesis orgánica. Se utiliza a menudo en la preparación de varios compuestos aromáticos a través de reacciones de condensación . Su grupo nitro puede actuar como un grupo atractor de electrones, facilitando las reacciones de sustitución nucleófila que son fundamentales para construir moléculas orgánicas complejas.
Productos Farmacéuticos
En la industria farmacéutica, This compound sirve como precursor en la síntesis de ingredientes farmacéuticos activos (API). Puede someterse a reacciones adicionales para formar compuestos que exhiben propiedades medicinales, como efectos antiinflamatorios y analgésicos .
Agroquímicos
Este compuesto también se utiliza en el desarrollo de agroquímicos. Sus derivados se exploran por su uso potencial como pesticidas y herbicidas, contribuyendo a la protección de los cultivos de plagas y enfermedades .
Tintes
This compound: participa en la producción de tintes y pigmentos. Debido a su estructura química, se puede transformar en varios compuestos coloreados que se utilizan en las industrias textil y de pintura .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se investiga por su potencial en la creación de nuevos materiales. Por ejemplo, se puede incorporar en polímeros para mejorar sus propiedades o utilizar en la síntesis de marcos orgánicos con funcionalidades específicas .
Química Analítica
Debido a sus propiedades químicas distintivas, This compound se puede utilizar como agente cromóforo en la química analítica. Puede ayudar a investigar los mecanismos de varias reacciones e interacciones químicas .
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDQIWWIJARMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458267 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-67-8 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Methyl-4-nitrobenzaldehyde utilized in the synthesis of 5-formylindole?
A1: 3-Methyl-4-nitrobenzaldehyde serves as the starting material for a multi-step synthesis of 5-formylindole. The process utilizes the Batcho-Leimgruber indole synthesis, a versatile method for constructing the indole ring system. [] This suggests the nitro group and the aldehyde functionality of 3-Methyl-4-nitrobenzaldehyde likely play key roles in the reaction sequence.
Q2: What is the significance of the hydrazone derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde?
A2: The research highlights the potential of hydrazone derivatives of 3-Methyl-4-nitrobenzaldehyde in non-linear optics. Specifically, 3-methyl-4-nitrobenzaldehyde hydrazone exhibited a notable second harmonic generation (SHG) signal, 25 times higher than the standard ammonium dihydrogen phosphate (ADP). [] This property makes these derivatives interesting candidates for applications requiring frequency doubling of light, such as in lasers and optical storage devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
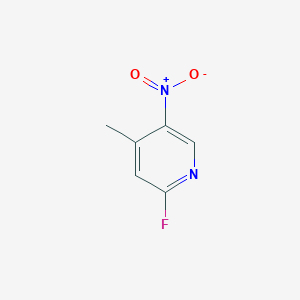

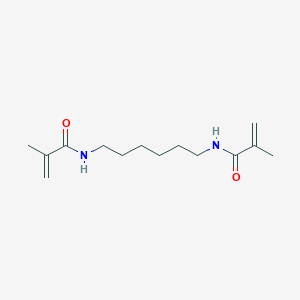
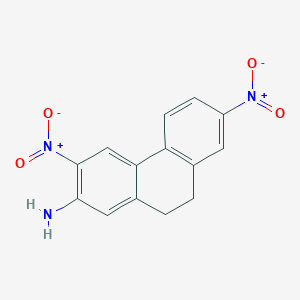
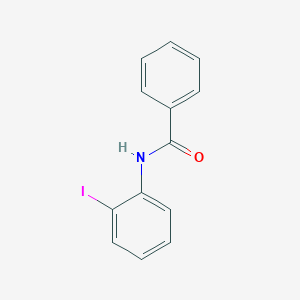


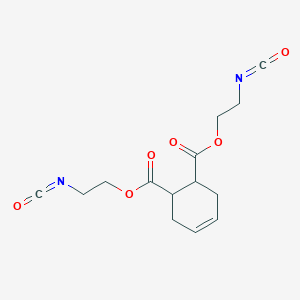


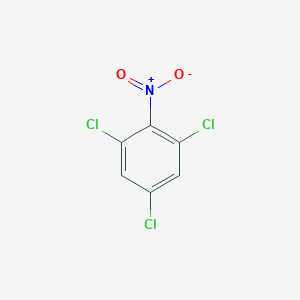
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
